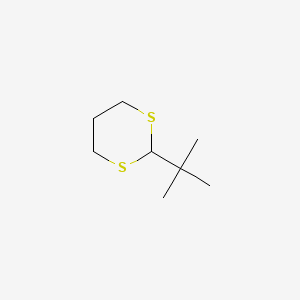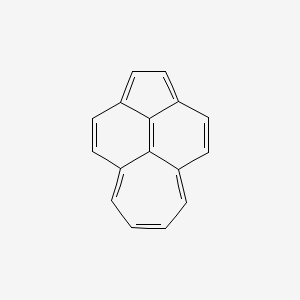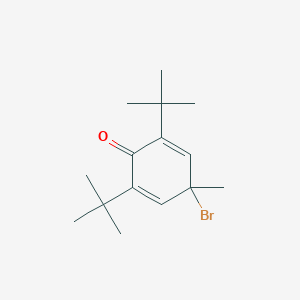![molecular formula C8H13NO B14743085 (2S)-bicyclo[2.2.1]heptane-2-carboxamide CAS No. 768-15-0](/img/structure/B14743085.png)
(2S)-bicyclo[2.2.1]heptane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-bicyclo[2.2.1]heptane-2-carboxamide: is a bicyclic compound with a unique structure that includes a seven-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the methods to synthesize (2S)-bicyclo[2.2.1]heptane-2-carboxamide involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable catalytic processes that ensure high yield and purity. The use of photochemistry and cycloaddition reactions are also explored for the synthesis of similar bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often employs halogenating agents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-bicyclo[2.2.1]heptane-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable scaffold in the development of new materials and catalysts .
Biology and Medicine: In the field of biology and medicine, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with various biological targets .
Industry: Industrially, this compound is used in the development of polymers and other advanced materials due to its stability and structural properties .
Wirkmechanismus
The mechanism by which (2S)-bicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into various binding sites, influencing biological pathways and chemical reactions. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[2.1.1]hexane: Known for its use in bioactive compounds and medicinal chemistry.
7-Oxabicyclo[2.2.1]heptane: Noted for its biological activity and use in synthetic chemistry.
Uniqueness: What sets (2S)-bicyclo[2.2.1]heptane-2-carboxamide apart is its specific stereochemistry and the presence of the carboxamide group, which provides unique reactivity and interaction profiles compared to other bicyclic compounds .
Eigenschaften
CAS-Nummer |
768-15-0 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
(2S)-bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H13NO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H2,9,10)/t5?,6?,7-/m0/s1 |
InChI-Schlüssel |
SLOPJPLJISGXPG-AHXFUIDQSA-N |
Isomerische SMILES |
C1CC2CC1C[C@@H]2C(=O)N |
Kanonische SMILES |
C1CC2CC1CC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


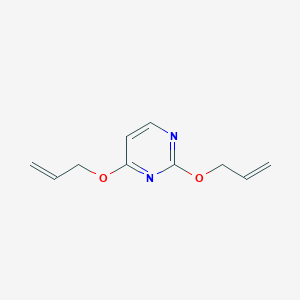

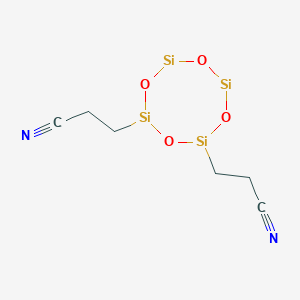
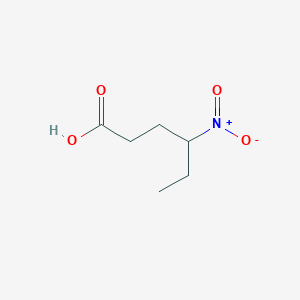
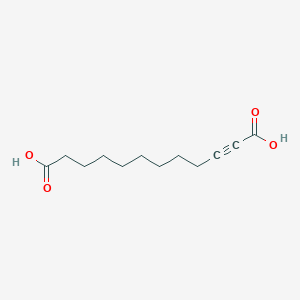

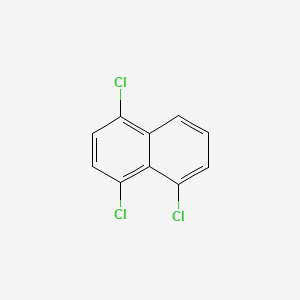
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
